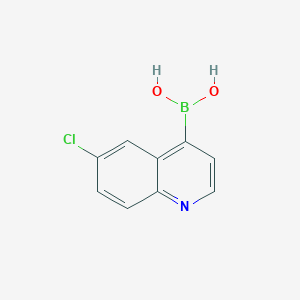

(6-Chloroquinolin-4-yl)boronic acid

Description

Properties

IUPAC Name |

(6-chloroquinolin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-6-1-2-9-7(5-6)8(10(13)14)3-4-12-9/h1-5,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGIDSVNUPMIFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=C(C=CC2=NC=C1)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties

(6-Chloroquinolin-4-yl)boronic acid is a solid compound with the chemical formula C₉H₇BClNO₂ and a molecular weight of approximately 207.42 g/mol . moldb.com

Table 1: of this compound

| Property | Value |

|---|---|

| CAS Number | 1312794-10-7 |

| Molecular Formula | C₉H₇BClNO₂ |

| Molecular Weight | 207.42 g/mol |

| Appearance | Solid |

This table is interactive. Click on headers to sort.

Synthesis and Characterization

The synthesis of heteroaryl boronic acids is a well-established field. One common, modern approach involves a palladium-catalyzed borylation reaction. This can be achieved in a one-pot, two-step sequence where an appropriate dihaloquinoline (e.g., 4,6-dichloroquinoline) first undergoes a palladium-catalyzed reaction with a boron source like bis(pinacolato)diboron (B136004) or bis-boronic acid. acs.org This selectively installs the boronic acid group at the more reactive position (typically the 4-position in quinolines).

Spectroscopic methods are essential for confirming the structure of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide characteristic signals for the protons and carbons on the quinoline (B57606) ring, while mass spectrometry (MS) would confirm the molecular weight and isotopic pattern expected from the presence of a chlorine atom. moldb.combldpharm.com

Applications of 6 Chloroquinolin 4 Yl Boronic Acid in Advanced Organic Synthesis

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. In this context, (6-Chloroquinolin-4-yl)boronic acid is an exemplary substrate, primarily utilized in reactions catalyzed by palladium and copper complexes. These reactions are prized for their high efficiency, functional group tolerance, and predictable selectivity, allowing for the direct linkage of the quinoline (B57606) core to various other molecular fragments.

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method involving organoboron reagents. rsc.org It facilitates the creation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. dergipark.org.trethernet.edu.et this compound is an excellent coupling partner in these reactions, enabling the synthesis of a wide array of substituted quinolines. The reaction is valued for its mild conditions, tolerance of a broad range of functional groups, and the low toxicity of its boron-containing byproducts. rsc.org

A primary application of this compound in Suzuki-Miyaura coupling is the synthesis of biaryl and heterobiaryl compounds, which are core structures in many pharmaceuticals and functional materials. mdpi.comnih.gov By coupling the boronic acid with various aryl or heteroaryl halides, the rigid quinoline scaffold can be directly linked to other aromatic systems.

Research has demonstrated the successful palladium-catalyzed borylation of complex chloroquinolines to produce boronate esters, which are stable precursors to the corresponding boronic acids. rsc.orgrsc.org These borylated quinolines undergo subsequent Suzuki reactions to construct biaryl systems efficiently. rsc.org For instance, the coupling of a borylated 6-chloroquinoline (B1265530) derivative with a substituted aryl bromide can yield complex heterobiaryl products, such as potential inhibitors of homeodomain interacting protein kinase 2 (HIPK2). rsc.org The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine (B1218219) ligand, with a base such as K₃PO₄ or Na₂CO₃ in an aqueous solvent mixture. acs.org

| Reactant 1 (Boron Reagent) | Reactant 2 (Halide) | Catalyst/Conditions | Product Type |

| This compound Derivative | Aryl Bromide | Pd(dba)₂, P(o-tol)₃, Na₂CO₃ | 6-Chloro-4-arylquinoline |

| This compound Derivative | Indole Bromide | Pd(dba)₂, P(o-tol)₃, Na₂CO₃ | 4-(Indolyl)-6-chloroquinoline |

| This compound Derivative | Ethyl-4-bromobenzoate | Pd(PPh₃)₄, K₃PO₄ | Ethyl 4-(6-chloroquinolin-4-yl)benzoate |

This table represents typical Suzuki-Miyaura reactions for the formation of biaryl and heterobiaryl systems based on findings from cited research. acs.org

The structure of this compound is ideal for regioselective functionalization. The Suzuki-Miyaura reaction occurs specifically at the C4 position, where the boronic acid group is located, leaving the chlorine atom at the C6 position untouched. This selective reactivity allows for the introduction of an aryl or heteroaryl group at a precise location on the quinoline ring. researchgate.net

This strategy is often contrasted with methods starting from dihaloquinolines, such as 6-bromo-4-chloroquinoline, where selectivity can be challenging to control. openlabnotebooks.org In those cases, the chlorine at the C4 position is often more activated, but disubstitution can be a common side reaction. openlabnotebooks.org By using the boronic acid at C4, the functionalization is directed exclusively to that site. Following the initial Suzuki coupling, the remaining chlorine at C6 can be targeted in a subsequent, different coupling reaction, enabling the synthesis of di- or tri-functionalized quinolines in a controlled, stepwise manner. researchgate.net This approach is a cornerstone for building libraries of complex quinoline derivatives for screening as bioactive molecules. researchgate.net

The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, is a copper-catalyzed process that forms carbon-heteroatom bonds, typically C-N or C-O bonds. wikipedia.orgalfa-chemistry.com The reaction couples an organoboronic acid with an amine or an alcohol. organic-chemistry.org A key advantage of the Chan-Lam coupling is that it can often be performed in the open air at room temperature, making it a more practical alternative to the palladium-catalyzed Buchwald-Hartwig amination under certain conditions. wikipedia.orgorganic-chemistry.org

As an arylboronic acid, this compound is a suitable substrate for this transformation. It can react with a wide range of N-H and O-H containing compounds, including anilines, aliphatic amines, phenols, amides, and azoles. organic-chemistry.orgrsc.org This reaction provides a direct route to synthesize 4-amino- and 4-alkoxy-6-chloroquinolines, which are important pharmacophores. The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate, and may be run in the presence of a ligand like pyridine (B92270) or DMAP. wikipedia.orgrsc.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| This compound | R₂NH (Amine) | Cu(OAc)₂, Air, Room Temp | 4-(Dialkylamino)-6-chloroquinoline |

| This compound | ArNH₂ (Aniline) | Cu(OAc)₂, Pyridine, Air | 4-(Arylamino)-6-chloroquinoline |

| This compound | ROH (Alcohol) | Cu(OAc)₂, Air, Room Temp | 4-(Alkoxy)-6-chloroquinoline |

This table illustrates the general transformations possible via Chan-Lam coupling with this compound, based on the established scope of the reaction. wikipedia.orgorganic-chemistry.orgrsc.org

The Liebeskind-Srogl coupling is a unique cross-coupling reaction that forms ketones by reacting a thioester with a boronic acid. wikipedia.orgnih.gov This reaction is catalyzed by palladium(0) and requires a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a co-catalyst. wikipedia.orgorganic-chemistry.org A significant feature of this reaction is that it proceeds under neutral, "baseless" conditions, which allows for the synthesis of highly functionalized and base-sensitive ketones that may not be accessible through other methods. organic-chemistry.org

This compound can be employed as the boronic acid component in this reaction. Coupling it with various S-alkyl or S-aryl thioesters would yield the corresponding 4-acyl-6-chloroquinolines. organic-chemistry.org This provides a direct and modular method for introducing a ketone functionality at the C4 position of the quinoline ring, a valuable transformation for the synthesis of biologically active compounds and their intermediates. nih.govnih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | R-C(O)S-R' (Thioester) | Pd(0), CuTC, 50 °C | 4-Acyl-6-chloroquinoline |

This table shows the general ketone synthesis via Liebeskind-Srogl coupling using this compound as a substrate, based on the reaction's known mechanism. wikipedia.orgorganic-chemistry.org

While this compound is predominantly used in Suzuki, Chan-Lam, and Liebeskind-Srogl reactions, the functionalization of the quinoline core is not limited to these methods. Other powerful cross-coupling reactions, such as the Stille and Sonogashira couplings, are frequently used to modify quinoline scaffolds. ethernet.edu.et

Typically, these reactions utilize haloquinolines rather than boronic acids as the electrophilic partner. For example, the Sonogashira reaction couples a terminal alkyne with an aryl halide to form a C(sp²)-C(sp) bond, providing access to alkynylquinolines. nih.gov A substrate like 4-chloro-6-iodoquinoline (B1313714) could be selectively alkynylated at the more reactive C6-iodine position. researchgate.net

The Stille reaction couples an organotin compound with an organic halide. While less common now due to the toxicity of tin reagents, it remains a powerful C-C bond-forming tool.

Although this compound is not a direct substrate for the standard Stille or Sonogashira reaction, its boronic acid group is synthetically valuable. The C-B bond can be converted into other functionalities, such as a hydroxyl group (via oxidation) or a halide (via halogenation), which can then serve as precursors for a wider range of subsequent transformations, including these other named reactions. This synthetic flexibility underscores the importance of quinoline boronic acids as versatile intermediates in multi-step organic synthesis.

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

Multi-Component Reactions (MCRs) Involving Boronic Acids

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. mdpi.com Boronic acids, including this compound, are valuable participants in these reactions due to their ability to act as nucleophilic partners.

Petasis Borono-Mannich Type Reactions and Variants

The Petasis Borono-Mannich (PBM) reaction is a prominent MCR that involves the reaction of an amine, a carbonyl compound, and an organoboronic acid to generate substituted amines. wikipedia.orgorganic-chemistry.org This reaction is valued for its operational simplicity and the ability to tolerate a wide variety of functional groups on all three components. wikipedia.org

In the context of this compound, it can serve as the arylboronic acid component, reacting with an amine and a carbonyl compound, such as an aldehyde or ketone, to introduce the 6-chloroquinoline moiety into the final amine product. The general mechanism involves the formation of an iminium ion from the amine and carbonyl, which is then attacked by the nucleophilic organic group from the boronic acid. organic-chemistry.org A key advantage of the Petasis reaction is that the final C-C bond-forming step is typically irreversible, which often leads to higher yields compared to the classical Mannich reaction. organic-chemistry.org

Variants of the Petasis reaction have expanded its scope and applicability. For instance, the use of α-hydroxy aldehydes can lead to the synthesis of anti-β-amino alcohols with high diastereoselectivity. wikipedia.org Furthermore, employing glyoxylic acid as the carbonyl component provides a direct route to unnatural α-amino acids. organic-chemistry.org While specific examples detailing the use of this compound in every variant may not be extensively documented, the general principles of the Petasis reaction suggest its potential in synthesizing a diverse array of complex quinoline-containing amines. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| This compound | Amine | Aldehyde/Ketone | Substituted Amines |

| This compound | Amine | α-Hydroxy Aldehyde | anti-β-Amino Alcohols |

| This compound | Amine | Glyoxylic Acid | α-Amino Acids |

Electrophilic Halogenation and Further Functionalization

The quinoline ring system is an important scaffold in medicinal chemistry, and methods for its selective functionalization are of great interest. nih.govresearchgate.net While direct electrophilic halogenation of the quinoline core can be challenging regarding regioselectivity, the presence of a boronic acid group, as in this compound, can influence the reactivity and direct the position of further substitution.

Electrophilic halogenation of arylboronic acids is a known transformation that can lead to the corresponding haloarenes. gu.se For this compound, this reaction would involve the replacement of the boronic acid group with a halogen atom (ipso-substitution). This provides a pathway to introduce other halogens at the 4-position of the 6-chloroquinoline core. Reagents such as N-halosuccinimides (NCS, NBS, NIS) are commonly used for this purpose. gu.se

Furthermore, the existing chloro and boronic acid functionalities on this compound allow for sequential and regioselective functionalization. For instance, the boronic acid can be used in a cross-coupling reaction, and subsequently, the chloro group could be targeted for another transformation, or vice versa. This stepwise approach enables the synthesis of highly substituted and complex quinoline derivatives.

| Reagent | Product |

| N-Chlorosuccinimide (NCS) | 4,6-Dichloroquinoline |

| N-Bromosuccinimide (NBS) | 4-Bromo-6-chloroquinoline |

| N-Iodosuccinimide (NIS) | 6-Chloro-4-iodoquinoline |

Derivatization to Boronic Esters for Enhanced Stability and Reactivity

Boronic acids, while generally stable and easy to handle, can undergo dehydration to form cyclic anhydrides called boroxines. sciforum.netwiley-vch.de To improve their stability, shelf-life, and sometimes to modify their reactivity, boronic acids are often converted into boronic esters. sciforum.net This is particularly relevant for applications in multi-step syntheses and for the preparation of compound libraries.

This compound can be readily converted to various boronic esters by reaction with diols. Common diols used for this purpose include pinacol (B44631), which forms a stable pinacol boronate ester. rsc.orgrsc.org The formation of boronic esters is an equilibrium process, and the reaction is typically driven to completion by removing the water that is formed, for example, by using a Dean-Stark apparatus or a dehydrating agent. sciforum.net

Boronic esters, such as the pinacol ester of this compound, often exhibit enhanced stability towards hydrolysis compared to the free boronic acid. researchgate.net They are widely used in cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.orgrsc.org In some cases, the use of a boronic ester can lead to higher yields and better reaction profiles compared to the corresponding boronic acid. The conversion to trifluoroborate salts by treatment with KHF2 is another strategy to obtain stable, crystalline derivatives that can be easily purified and handled. rsc.orgrsc.org These trifluoroborate salts can be readily converted back to the boronic acid or used directly in certain coupling reactions. rsc.org

| Diol/Reagent | Derivative | Key Feature |

| Pinacol | This compound pinacol ester | Enhanced stability, widely used in Suzuki coupling rsc.orgrsc.org |

| Diethanolamine | Diethanolamine boronate | Stable, crystalline solid, aids in purification vt.edu |

| Potassium hydrogen fluoride (B91410) (KHF₂) | Potassium (6-chloroquinolin-4-yl)trifluoroborate | Crystalline, stable salt, can be used in coupling reactions rsc.orgrsc.org |

Catalytic Roles of Boronic Acids and 6 Chloroquinolin 4 Yl Boronic Acid Derivatives

Organoboron Acid Catalysis in Dehydration and Condensation Reactions

Organoboron acids are effective catalysts for dehydration and condensation reactions, leveraging their ability to form reversible covalent bonds with hydroxyl groups. rsc.org This interaction facilitates the removal of water, driving the reaction towards the formation of the desired products. acs.org

Boronic and borinic acids have demonstrated significant catalytic activity in carbonyl condensation and Aldol-type reactions. acs.org Their interaction with carbonyl compounds can accelerate addition processes, while binding to their enol tautomers can lead to organoboron-catalyzed aldol (B89426) and related reactions. acs.orgacs.org Boric acid, for instance, has been shown to catalyze Aldol-type condensations of aldehydes and ketones to form α,β-unsaturated carbonyl compounds. nih.gov A proposed mechanism suggests the formation of an enol borate (B1201080) or a partial enol borate as a rate-determining intermediate. acs.org

The Taylor group reported a highly efficient boron-catalyzed direct aldol reaction of pyruvic acids and aldehydes in water to produce isotetronic acids. nih.govacs.org This reaction takes advantage of the bidentate binding of pyruvic acids to the organoboron catalyst. nih.gov Diphenylborinic acid was identified as an optimal catalyst for this transformation. acs.org The catalytic efficiency is notably influenced by the solvent, with aqueous suspensions proving most effective. acs.org

Table 1: Examples of Boron-Catalyzed Aldol-Type Reactions

| Catalyst | Reactants | Product | Key Features |

| Boric Acid | Heptanal | 2-Pentyl-2-nonenal | Nearly quantitative yield. acs.org |

| Boric Acid | Acetophenone and Benzaldehyde | 1,3-Diphenyl-2-propen-1-one | Rate-determining step involves only acetophenone. acs.org |

| Diphenylborinic Acid | Pyruvic acids and Aldehydes | Isotetronic acids | Highly efficient in water at room temperature with low catalyst loading. nih.govacs.org |

This table summarizes selected examples of boron-catalyzed Aldol-type reactions, highlighting the catalyst, reactants, product, and key features of the reaction.

The direct formation of amides from carboxylic acids and amines is a significant area where boronic acid catalysis has emerged as a green and efficient alternative to traditional methods that often employ environmentally unfriendly reagents. orgsyn.orgresearchgate.net Boric acid and various organoboronic acids have been shown to be effective catalysts for this transformation, typically requiring the removal of water. acs.orgorgsyn.org

The catalytic activity of boronic acids in amidation can be enhanced by introducing electron-withdrawing groups on the aryl ring. researchgate.net For instance, ortho-(sulfonyloxy)benzeneboronic acids have been found to be effective for dehydrative amidation at low temperatures. researchgate.net The mechanism is thought to involve the formation of an acylborate intermediate. organic-chemistry.org Detailed investigations into boron-catalyzed amidation reactions have revealed rapid interactions between amines and boron compounds, suggesting that such boron-nitrogen interactions are highly probable during the catalytic cycle. nih.gov

Several boronic acids have been developed as highly active catalysts for direct amidation at room temperature, accommodating a wide range of substrates including aliphatic, aromatic, and heteroaromatic acids, as well as various amines. organic-chemistry.org

Table 2: Boronic Acid Catalysts for Direct Amidation

| Catalyst | Substrate Scope | Conditions | Reference |

| (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Broad range of carboxylic acids and amines | Room temperature | organic-chemistry.org |

| 5-methoxy-2-iodophenylboronic acid (MIBA) | Free carboxylic acids and amines | Ambient temperature with molecular sieves | organic-chemistry.org |

| ortho-(sulfonyloxy)benzeneboronic acids | Aryl acids and aryl amines | Low temperatures or azeotropic reflux | researchgate.net |

| Thianthrene boron acid | Aliphatic and aromatic carboxylic acids | Not specified | organic-chemistry.org |

This table presents a selection of boronic acid catalysts used for the direct synthesis of amides from carboxylic acids and amines, detailing their substrate scope and reaction conditions.

Lewis Acid Catalysis in Addition and Cycloaddition Processes

The Lewis acidity of boronic acids makes them effective catalysts for various addition and cycloaddition reactions. acs.orgacs.org They can activate unsaturated systems, thereby facilitating their participation in these transformations. acs.org

In the context of cycloadditions, boronic acids have been used to catalyze Diels-Alder reactions. acs.org For example, ortho-substituted arylboronic acids can promote the reactivity of unsaturated carboxylic acids. nih.gov The catalytic activation is believed to occur through a LUMO-lowering effect on the unsaturated carboxylic acid, likely via a covalent, monoacylated hemiboronic ester intermediate. researchgate.net This approach has been successfully applied to the Diels-Alder cycloaddition between 2-alkynoic acids and various dienes. researchgate.net

Furthermore, boranes, particularly halogenated triarylboranes like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), are powerful Lewis acid catalysts for a variety of transformations, including the cyclopropanation of unactivated alkenes. mdpi.com The proposed mechanism involves the coordination of the borane (B79455) to the diazo compound, followed by the formation of a Lewis acid-activated carbene intermediate which then undergoes a concerted [2+1] cycloaddition. mdpi.com

Bifunctional and Assisted Catalysis Leveraging Boron-Nitrogen Cooperation

The combination of a Lewis acidic boron center and a Lewis basic nitrogen atom within the same molecule can lead to bifunctional catalysts with unique reactivity. sioc-journal.cn This concept of boron-nitrogen cooperation is a growing area of interest in catalysis. sioc-journal.cn

Bifunctional organoboron-ammonium/phosphonium (B103445) catalysts, containing both electrophilic and nucleophilic centers, have been designed and have shown excellent applicability in ring-opening polymerization of epoxides and their copolymerization with other monomers. sioc-journal.cn The intramolecular assistance from the ammonium (B1175870) or phosphonium group can enhance the catalytic activity compared to binary systems. sioc-journal.cn

In other systems, the cooperation between a boron center and a nitrogen-containing group can facilitate reactions through a different mechanism. For example, in the catalysis of anhydride (B1165640) formation by an o-dialkylaminomethyl-substituted phenylboronic acid, the reaction is believed to proceed through a bifunctional mechanism. nih.gov This involves the simultaneous activation of one carboxylic acid as an electrophilic covalent Lewis acid-base complex and the other as a nucleophile through deprotonation by the amine. nih.gov

The development of materials with adjacent boron and nitrogen sites, such as boron nitride, has also been explored for bifunctional catalysis. researchgate.net Ball-milled hexagonal boron nitride (h-BN) exposes boron and nitrogen edge sites that can function as Brønsted acid and base sites, respectively, enabling it to catalyze reactions like the nitroaldol (Henry) reaction. researchgate.net Similarly, boron and phosphorus co-doped graphitic carbon nitride has been shown to act as an effective catalyst in the cycloaddition of CO2 to epoxides, where the boron and nitrogen sites play a cooperative role. mdpi.com The presence of both electron-deficient boron sites and electron-rich nitrogen sites in doped graphene nanoribbons has also been shown to be beneficial for electrocatalysis, such as the oxygen reduction reaction (ORR). acs.org

Emerging Catalytic Applications of Boron-Containing Compounds

The field of boron chemistry continues to expand, with new applications for boron-containing compounds in catalysis constantly being discovered. researchgate.netoaepublish.comnih.gov These emerging applications often leverage the unique electronic properties of boron and its ability to mediate a wide range of chemical transformations. nih.govnih.gov

Recent developments include the use of boron compounds in:

C-H activation and borylation reactions: This is a major area of interest with significant potential for the synthesis of valuable borylated building blocks. researchgate.netoaepublish.com

Activation of small molecules: Trivalent organoboron compounds are increasingly used for capturing and reacting with small molecules like carbon dioxide. oaepublish.com Bifunctional borylated catalysts are being developed for the conversion of CO2 into useful chemicals. oaepublish.com

Frustrated Lewis Pairs (FLPs): The combination of a sterically hindered Lewis acidic boron species and a Lewis base that cannot form a classical adduct has led to the development of FLP catalysis. researchgate.net These systems have shown remarkable reactivity, including the catalytic hydrogenation of amides to amines. oaepublish.com

Energy-related reactions: Boron-containing materials are being investigated as catalysts for energy conversion and storage, including applications in the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), oxygen reduction reaction (ORR), and carbon dioxide reduction reaction (CO2RR). ccspublishing.org.cn For instance, single-atom catalysts on nitrogen-doped boron phosphide (B1233454) monolayers are showing promise as bifunctional electrocatalysts for ORR and OER. acs.org

The structural diversity and tunable reactivity of boron-containing compounds suggest that they will continue to be a fertile ground for the development of new and innovative catalysts for a wide range of applications in organic synthesis, materials science, and green chemistry. researchgate.netoaepublish.com

Exploration of 6 Chloroquinolin 4 Yl Boronic Acid in Medicinal Chemistry Scaffold Design

Design Principles for Boron-Containing Bioactive Molecules

The incorporation of boron into drug candidates has become a pivotal strategy in modern medicinal chemistry. acs.orgtandfonline.com Boron-containing compounds, particularly boronic acids, possess unique chemical properties that make them valuable pharmacophores. acs.orgnih.gov A key design principle revolves around boron's Lewis acidity, which allows for the formation of reversible covalent bonds with nucleophilic residues in the active sites of target proteins. acs.orgtandfonline.com This ability to form stable but reversible adducts is a significant advantage, potentially reducing off-target effects. enamine.netrsc.org

The design of boron-containing bioactive molecules also considers the geometry of the boron atom. Boronic acids can transition from a trigonal planar (sp2 hybridized) to a tetrahedral (sp3 hybridized) state upon binding to a biological target. mdpi.com This conformational change can mimic the transition states of enzymatic reactions, leading to potent inhibition. researchgate.net Furthermore, the physicochemical properties of boron-containing compounds, such as their ability to form hydrogen bonds and their amphiphilic nature, contribute to their interaction with protein targets. nih.gov The introduction of a boronic acid group can also modify the selectivity, physicochemical characteristics, and pharmacokinetic profiles of bioactive molecules. nih.gov

Here is a summary of key design principles for boron-containing bioactive molecules:

| Design Principle | Description | Reference |

| Lewis Acidity | The empty p-orbital of boron acts as a Lewis acid, enabling reversible covalent bond formation with nucleophilic residues (e.g., serine, threonine) in protein active sites. | acs.orgtandfonline.com |

| Transition State Mimicry | The ability of the boron atom to shift from a trigonal planar to a tetrahedral geometry allows it to mimic the transition states of enzymatic reactions, leading to potent inhibition. | researchgate.net |

| Physicochemical Properties | Boron-containing compounds can form strong hydrogen bonds and exhibit amphiphilic properties, enhancing their interaction with biological targets. | nih.gov |

| Modulation of Pharmacokinetics | The incorporation of a boronic acid moiety can alter the selectivity, physicochemical properties, and pharmacokinetic profile of a drug candidate. | nih.gov |

Rationale for Quinoline-Boronic Acid Hybrids as Molecular Scaffolds

The hybridization of a quinoline (B57606) core with a boronic acid moiety presents a compelling strategy in the design of novel molecular scaffolds. Quinolines are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. guidechem.com By combining the quinoline scaffold with the unique properties of boronic acid, medicinal chemists aim to create hybrid molecules with enhanced or novel therapeutic potential. e-century.us

The rationale for this hybridization lies in the potential for synergistic effects. The quinoline moiety can serve as a recognition element, guiding the molecule to a specific biological target. e-century.us The boronic acid group can then act as a "warhead," forming a covalent bond with the target and modulating its activity. researchgate.net This dual-functionality can lead to increased potency and selectivity. For instance, pyrazolo-quinoline compounds containing a boronic acid have been investigated as inhibitors of certain kinases involved in cell proliferation. nih.gov

Furthermore, the structural features of quinolineboronic acids can influence their self-assembly and molecular recognition properties. For example, 8-Quinolineboronic acid has been shown to self-assemble in the solid state through intermolecular B-N bond formation, a property not observed in its isomer, 5-quinolineboronic acid. nih.gov This highlights how the specific arrangement of the quinoline nitrogen and the boronic acid group can dictate the supramolecular behavior of these hybrids.

Strategies for Modulating Biological Activity through Boron-Mediated Interactions

The biological activity of boronic acid-containing compounds can be finely tuned through various strategies that leverage boron-mediated interactions. A primary strategy involves the reversible covalent binding of the boronic acid to nucleophilic residues such as serine, threonine, and lysine (B10760008) within the active site of an enzyme. tandfonline.comenamine.net This interaction can be modulated by altering the electronic properties of the boronic acid and the surrounding molecular scaffold.

The ability of boronic acids to form reversible covalent bonds allows for a "fast on-slow off" binding kinetic, which can be advantageous in drug design. mdpi.com This dynamic nature of the boron-target interaction can be exploited to develop inhibitors with prolonged target engagement. rsc.org Furthermore, the interaction of boronic acids is not limited to single amino acid residues. They can form complexes with diol-containing molecules, such as saccharides and catechols, which are present in various biological systems. nih.gov This provides another avenue for modulating biological activity and achieving selective targeting.

The development of "pro-softdrugs" represents another innovative strategy. In this approach, a boronic acid inhibitor is designed to be activated by specific conditions within the target microenvironment, such as the presence of tumor-specific proteases, thereby releasing the active drug at the desired site. mdpi.com

Applications in Enzyme Inhibition and Molecular Recognition (Pre-clinical Focus)

In the preclinical setting, (6-Chloroquinolin-4-yl)boronic acid and related quinoline-boronic acid derivatives are being explored for their potential as enzyme inhibitors and molecular recognition tools. Boronic acids are recognized as potent inhibitors of various enzyme classes, including proteases and kinases. researchgate.netnih.gov For example, boronic acid-based inhibitors have shown efficacy against metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics. mdpi.com

The ability of boronic acids to mimic the tetrahedral transition states of enzymatic hydrolysis makes them particularly effective inhibitors of serine proteases. researchgate.net Several boronic acid-containing drugs, such as Bortezomib, have been successfully developed as proteasome inhibitors for cancer therapy. nih.govresearchgate.net

In the realm of molecular recognition, quinolineboronic acids have been investigated as fluorescent sensors for saccharides and α-hydroxyacids. rsc.org The fluorescence properties of the quinoline moiety can be modulated by the binding of the boronic acid to a target analyte, providing a detectable signal. This principle can be applied to develop diagnostic tools and probes for studying biological processes. The specific interactions of these compounds, such as the strong binding of 3-quinolineboronic acid to α-hydroxycarboxylates, highlight their potential for selective molecular recognition. rsc.org

Below is a table summarizing the preclinical applications of quinoline-boronic acid derivatives:

| Application | Target/Mechanism | Example/Finding | Reference |

| Enzyme Inhibition | Metallo-β-lactamases | Boronic acids form covalent adducts with the catalytic hydroxide (B78521) anion in the active site. | mdpi.com |

| Enzyme Inhibition | Serine Proteases | Boronic acids act as transition-state analogs, forming a stable complex with the active site serine. | researchgate.netmdpi.com |

| Molecular Recognition | Saccharide Sensing | Quinolineboronic acids exhibit changes in fluorescence upon binding to saccharides. | rsc.org |

| Molecular Recognition | α-Hydroxyacid Recognition | 3-Quinolineboronic acid shows strong binding affinity for α-hydroxycarboxylates like tartaric and citric acids. | rsc.org |

Structural Characterization and Spectroscopic Analysis of 6 Chloroquinolin 4 Yl Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of (6-Chloroquinolin-4-yl)boronic acid. Through ¹H, ¹³C, and ¹¹B NMR, the connectivity of atoms and the electronic environment of each nucleus can be mapped out.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the quinoline (B57606) ring. The chemical shifts (δ) and coupling constants (J) are influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the boronic acid group. Based on data from closely related quinoline derivatives, the aromatic protons would appear in the downfield region, typically between 7.5 and 9.0 ppm. The two protons of the boronic acid's hydroxyl groups would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum for this compound would display nine distinct signals corresponding to the nine carbon atoms of the chloroquinoline core. The carbon atom directly attached to the boron (C4) is expected to show a broad signal due to quadrupolar relaxation of the adjacent boron nucleus. The chemical shifts of the carbons are influenced by the electronegativity of the attached chlorine and nitrogen atoms. nih.gov

¹¹B NMR Spectroscopy: ¹¹B NMR is particularly useful for characterizing boron-containing compounds. Boronic acids typically exhibit a single, broad resonance in the ¹¹B NMR spectrum. For this compound, a chemical shift in the range of δ 27-33 ppm is expected for the sp²-hybridized boron atom. nsf.gov In the presence of a base, this signal would shift upfield to approximately δ 4-10 ppm, indicating the formation of the sp³-hybridized tetrahedral boronate species. nsf.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: The following data are predicted based on the analysis of similar quinoline boronic acid derivatives and general NMR principles, as direct experimental spectra are not widely published. Actual values may vary.

| ¹H NMR | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 8.8 - 9.0 | d | ~4.5 | |

| H3 | 7.6 - 7.8 | d | ~4.5 | |

| H5 | 8.0 - 8.2 | d | ~9.0 | |

| H7 | 7.8 - 8.0 | dd | ~9.0, ~2.0 | |

| H8 | 8.4 - 8.6 | d | ~2.0 | |

| B(OH)₂ | variable | br s | - | |

| ¹³C NMR | Position | Predicted Chemical Shift (δ, ppm) | ||

| C2 | 150 - 152 | |||

| C3 | 120 - 122 | |||

| C4 | (Broad signal, not always observed) | |||

| C4a | 148 - 150 | |||

| C5 | 125 - 127 | |||

| C6 | 134 - 136 | |||

| C7 | 130 - 132 | |||

| C8 | 128 - 130 | |||

| C8a | 147 - 149 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of this compound and to study its fragmentation pathways. The molecular formula is C₉H₇BClNO₂, corresponding to a molecular weight of approximately 207.42 g/mol . moldb.com

In high-resolution mass spectrometry (HRMS), the protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to its exact mass, confirming its elemental composition. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M+H]⁺ and [M+H+2]⁺ peaks.

Tandem mass spectrometry (MS/MS) experiments reveal the fragmentation patterns. The fragmentation of chloroquinoline derivatives often involves the elimination of heteroatoms. ugr.es For this compound, key fragmentation pathways would likely include:

Loss of water (H₂O) from the boronic acid group.

Loss of the entire boronic acid moiety (-B(OH)₂).

Fragmentation of the quinoline ring, such as the loss of HCl or HCN.

Cleavage resulting in the formation of the stable quinolinyl cation. nih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Formula | Predicted m/z |

| [M+H]⁺ | [C₉H₈BClNO₂]⁺ | 208.03 |

| [M+H-H₂O]⁺ | [C₉H₆BClNO]⁺ | 190.02 |

| [M+H-B(OH)₂]⁺ | [C₉H₆ClN]⁺ | 163.02 |

| Quinoline Core | [C₉H₇N]⁺ | 129.06 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would show several key absorption bands that confirm its structure.

O-H Stretching: A very broad and strong absorption band is expected in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydrogen-bonded boronic acid group.

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoline ring system are expected to produce a series of sharp to medium bands in the 1500–1600 cm⁻¹ region.

B-O Stretching: A strong, characteristic band for the B-O single bond stretch is expected between 1310 and 1380 cm⁻¹.

C-O Stretching and O-H Bending: Bands associated with C-O stretching and in-plane O-H bending of the boronic acid group are typically found in the 1000-1250 cm⁻¹ region. researchgate.net

C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, generally below 800 cm⁻¹, and can sometimes be difficult to assign definitively.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Strong, Broad | O-H Stretch (Boronic Acid) |

| ~3050 | Weak to Medium | Aromatic C-H Stretch |

| 1500 - 1600 | Medium to Strong | C=C and C=N Ring Stretch (Quinoline) |

| 1310 - 1380 | Strong | B-O Stretch |

| 1000 - 1250 | Medium to Strong | C-O Stretch and O-H Bend |

| < 800 | Medium to Weak | C-Cl Stretch |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a compound in the solid state, yielding precise information about bond lengths, bond angles, and intermolecular interactions. rjpbcs.com While a crystal structure for this compound itself is not publicly available in the Crystallography Open Database, analysis of related structures, such as other arylboronic acids and quinoline derivatives, allows for a reliable prediction of its solid-state characteristics. ugr.escrystallography.netugr.es

It is expected that the quinoline ring system is essentially planar. In the solid state, boronic acids commonly form intermolecular hydrogen bonds. biorxiv.org this compound molecules would likely arrange into hydrogen-bonded dimers or extended networks. In a dimeric structure, two molecules would be linked by two pairs of O-H···O hydrogen bonds between their boronic acid groups, forming a stable eight-membered ring. Furthermore, π-stacking interactions between the planar quinoline rings of adjacent molecules may also play a significant role in the crystal packing. rjptonline.org The chlorine atom could also participate in weaker intermolecular interactions, such as halogen bonding.

Computational and Theoretical Investigations of 6 Chloroquinolin 4 Yl Boronic Acid

Electronic Structure Analysis and Lewis Acidity Calculations

The electronic structure of a molecule is fundamental to its chemical behavior. For (6-Chloroquinolin-4-yl)boronic acid, the electronic properties are largely dictated by the interplay between the electron-withdrawing chloro-substituted quinoline (B57606) ring and the Lewis acidic boronic acid group.

Electronic Structure:

In a study of 4-chloroquinoline, the C 1s X-ray photoelectron spectrum was partitioned into three regions, reflecting the influence of the electronegative nitrogen atom. cnr.it The introduction of a chlorine atom at the 6-position, as in 6-chloroquinoline (B1265530), has been shown to significantly alter the reactive nature of the quinoline moiety. dergipark.org.tr This is due to the high electronegativity of the chlorine atom. dergipark.org.tr

Table 1: Calculated Electronic Properties of 6-Chloroquinoline (6CQ)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.65 eV |

| LUMO Energy | -1.48 eV |

| Energy Gap (HOMO-LUMO) | 5.17 eV |

Data derived from DFT/B3LYP/6-311++G(d,p) calculations. dergipark.org.tr

The molecular electrostatic potential (MEP) map is another tool used to predict chemical reactivity, indicating regions prone to electrophilic and nucleophilic attack. nih.gov For quinoline derivatives, negative potential is typically localized around the nitrogen atom, indicating its susceptibility to electrophilic attack. mdpi.com

Lewis Acidity:

The boronic acid functional group (-B(OH)₂) is a well-known Lewis acid, capable of accepting a pair of electrons. This acidity is crucial for its role in various chemical reactions, including the formation of boronate esters with diols. The Lewis acidity of an arylboronic acid is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups generally increase Lewis acidity. In this compound, the chloroquinoline moiety is expected to enhance the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid.

Reaction Mechanism Elucidation via Quantum Chemical Modeling

Quantum chemical modeling is instrumental in mapping the pathways of chemical reactions, including the identification of transition states and intermediates. For boronic acids, a primary area of investigation is the Suzuki-Miyaura cross-coupling reaction. While a specific mechanistic study for this compound is not available, the general mechanism is well-established and can be computationally modeled.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide.

Transmetalation: The organoboron compound (the boronic acid in its activated boronate form) transfers its organic group to the palladium(II) complex.

Reductive Elimination: The coupled product is formed, and the palladium(0) catalyst is regenerated.

Computational studies can model the energy profiles of these steps, providing insights into the rate-determining step and the influence of ligands and substituents. For heterocyclic boronic acids, the nitrogen atom can potentially coordinate to the palladium center, influencing the reaction kinetics. researchgate.net

Prediction of Structure-Reactivity Relationships and Selectivity

Structure-reactivity relationships (SRRs) aim to correlate a molecule's structure with its chemical reactivity. For this compound, SRRs would be valuable in predicting its behavior in different chemical transformations.

In the context of Suzuki-Miyaura coupling, the electronic properties of the quinoline ring would affect the rate of transmetalation. The electron-withdrawing nature of the 6-chloroquinoline substituent would generally make the boronic acid a more reactive coupling partner.

Another area where SRRs are important for boronic acids is in their interaction with diols to form boronate esters. The stability of these esters is dependent on the Lewis acidity of the boron atom and the nature of the diol. Computational models can predict the binding affinities and equilibrium constants for these interactions, which is relevant for applications in sensing and materials science.

Conformational Analysis and Non-Covalent Interactions

The three-dimensional structure and conformational flexibility of this compound can be investigated using computational methods. The molecule's conformation is primarily determined by the rotational barrier around the carbon-boron bond.

The boronic acid group can participate in various non-covalent interactions, including hydrogen bonding. The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors. Intramolecular hydrogen bonding between the boronic acid and the quinoline nitrogen is a possibility that would influence the molecule's preferred conformation and reactivity.

In the solid state, intermolecular hydrogen bonding between boronic acid molecules is common, often leading to the formation of dimeric or trimeric structures (boroxines). Computational analysis can predict the stability of these different conformations and aggregates. mdpi.com Furthermore, in protein-ligand interactions, the quinoline moiety can participate in hydrophobic interactions, while the boronic acid can form covalent or non-covalent bonds with amino acid residues in a protein's active site. mdpi.com

Emerging Research Directions and Future Prospects for 6 Chloroquinolin 4 Yl Boronic Acid

Development of Novel Catalytic Systems Utilizing Quinoline (B57606) Boronic Acids

The inherent Lewis acidity of the boron atom in boronic acids has positioned them as effective catalysts in a multitude of organic reactions. rsc.org Quinoline boronic acids, including derivatives like (6-Chloroquinolin-4-yl)boronic acid, are being explored for their potential to create novel catalytic systems with unique reactivity and selectivity. Boronic acids can function as mild Lewis acid catalysts, activating substrates for various transformations, and can also participate in catalysis through hydrogen bonding. rsc.orgnih.gov

Recent research has demonstrated the triple role of arylboronic acids in one-pot tandem reactions, acting as catalysts for the reduction of quinolines, subsequent reductive N-alkylation, and finally C-alkylation. rsc.orgrsc.org This multi-catalytic function streamlines complex synthetic sequences into a single, efficient operation. The mechanistic versatility of these catalysts, which can act as both Lewis acids and hydrogen-bond donors, opens up new avenues for reaction design. nih.gov Furthermore, quinoline boronic acids have been specifically identified as effective catalysts for challenging reactions like the direct amidation of carboxylic acids, a process that is crucial in pharmaceutical and materials synthesis. researchgate.net

The development of these catalytic systems focuses on enhancing reaction efficiency, reducing the need for harsh reagents, and providing access to complex molecular architectures that are otherwise difficult to synthesize. The chloro-substituent on the quinoline ring of this compound can further modulate the electronic properties of the catalyst, potentially fine-tuning its activity and selectivity for specific applications.

| Catalytic Application | Reaction Type | Role of Boronic Acid | Reference |

| Tetrahydroquinoline Synthesis | Reduction, Alkylation | Lewis Acid, Hydrogen-Bond Donor | rsc.orgrsc.orgresearchgate.net |

| Amide Bond Formation | Dehydrative Amidation | Lewis Acid Catalyst | researchgate.net |

| C-C, C-O, C-N Bond Formation | Various | Lewis Acid Catalyst | rsc.org |

| Glycosylation | Condensation | Lewis Acid Catalyst | rsc.org |

Integration into Advanced Materials and Functional Polymers

The convergence of the rigid, aromatic quinoline scaffold and the versatile boronic acid group makes this compound a compelling building block for advanced materials and functional polymers. mdpi.comresearchgate.net The boronic acid moiety is renowned for its ability to form dynamic covalent bonds, particularly with diols, which is a cornerstone for creating self-healing polymers, stimuli-responsive gels, and other "smart" materials. nih.govacs.org

Quinoline-containing polymers are recognized for their unique photophysical properties, serving as emitting chromophores in luminescent materials and as components in optoelectronic devices. scispace.comnih.gov The integration of this compound into polymer chains can, therefore, yield materials that combine these desirable optical and electronic properties with the responsiveness imparted by the boronic acid group. acs.org For instance, boron-containing polyolefins serve as precursors to luminescent materials and sensors. nih.gov The ability of boronic acids to form supramolecular assemblies through various non-covalent interactions, such as B-N dative bonds and hydrogen bonding, further expands their utility in crystal engineering and the design of ordered, functional materials. nih.gov

The future in this area points towards the creation of multifunctional materials where the quinoline unit provides a stable, photoactive backbone and the boronic acid group allows for cross-linking, sensing capabilities, or controlled release functionalities. researchgate.net

| Material Type | Key Feature/Interaction | Potential Application | Reference |

| Supramolecular Gels | Dynamic Covalent Bonding | Stimuli-Responsive Materials | acs.org |

| Self-Healing Polymers | Boronic Acid-Diol Interactions | Reversible Materials | nih.gov |

| Luminescent Polymers | Quinoline Chromophore | Optoelectronics, OLEDs | scispace.comnih.gov |

| Porous Organic Frameworks | Supramolecular Self-Assembly | Catalysis, Separation | nih.govscispace.com |

| Polymer-Based Sensors | Boron-Nitrogen Coordination | Chemical Sensing | acs.org |

Green Chemistry Approaches in the Synthesis and Application of Boronic Acids

In line with the global push for sustainable technology, green chemistry principles are increasingly being applied to the synthesis and use of boronic acids. synthiaonline.com Boronic acids are often considered "green" compounds due to their generally low toxicity and stability in air and moisture. rsc.orgboronmolecular.com Research efforts are focused on developing synthetic routes that minimize waste, avoid hazardous solvents and reagents, and reduce energy consumption. synthiaonline.combath.ac.uk

Promising green methods for boronic acid chemistry include:

Catalytic Borylation: Palladium-catalyzed borylation of chloroquinolines using reagents like bis(pinacolato)diboron (B136004) represents an efficient and economical route to compounds such as this compound. rsc.orgrsc.org

Aqueous and Mild Conditions: The ipso-hydroxylation of arylboronic acids to phenols has been achieved in minutes at room temperature using aqueous hydrogen peroxide in ethanol (B145695), showcasing a highly efficient and environmentally benign transformation. rsc.org

Photocatalysis: Visible-light-driven hydroxylation of aryl boronic acids in water, using air as the oxidant, provides a sustainable pathway to phenols, avoiding harsh oxidants and organic solvents. acs.org

These approaches not only make the production of this compound more sustainable but also extend to its applications, such as its use in green catalytic systems. bath.ac.uk

| Green Chemistry Approach | Description | Advantages | Reference |

| ipso-Hydroxylation | Uses H₂O₂ in ethanol at room temperature. | Rapid, mild conditions, minimal waste. | rsc.org |

| Visible Light Photocatalysis | Uses water as solvent and air as oxidant. | Utilizes renewable energy, green solvent. | acs.org |

| Nanocatalyst-based Synthesis | Employs recyclable nanocatalysts, often solvent-free. | High yield, catalyst recovery, reduced byproducts. | nih.gov |

| Efficient Borylation | Pd-catalyzed reaction with B₂(pin)₂. | High efficiency, good functional group tolerance. | rsc.orgrsc.org |

Design of Highly Selective Molecular Probes and Chemical Sensors (Non-biological Sensing)

The unique structure of this compound makes it an excellent candidate for the development of highly selective molecular probes and chemical sensors for non-biological applications, such as environmental monitoring. nanobioletters.com The quinoline moiety is a well-established fluorophore whose emission properties are often sensitive to its local environment and to binding events. researchgate.net This intrinsic fluorescence can be harnessed to create "turn-on" or "turn-off" sensors.

Quinoline-based derivatives have been successfully designed as chemosensors that exhibit remarkable selectivity for various metal ions, including Fe³⁺, Fe²⁺, Cu²⁺, and Zn²⁺. nanobioletters.comacs.orgrsc.org The interaction between the sensor and the metal ion typically results in a distinct change in the fluorescence or absorption spectrum, such as quenching, enhancement, or a wavelength shift, allowing for quantitative detection. acs.orgnih.gov

The boronic acid functional group adds another layer of recognition capability. It is known to interact specifically with anions like fluoride (B91410) and with diol-containing molecules. nih.gov By combining the signaling properties of the quinoline core with the selective binding of the boronic acid, researchers can design dual-mode or highly specific sensors. For example, a probe could be designed where the binding of a target analyte to the boronic acid group triggers a conformational change that alters the fluorescence of the nearby quinoline ring. This approach holds significant promise for creating robust and sensitive tools for detecting environmental pollutants or other target molecules in non-biological matrices.

| Sensor Target | Sensing Mechanism | Observable Change | Reference |

| Metal Ions (Fe³⁺, Cu²⁺) | Chelation with quinoline nitrogen | Fluorescence Quenching | acs.org |

| Metal Ions (Zn²⁺) | Complex Formation | Ratiometric Fluorescence Shift | nih.gov |

| Metal Ions (Cu²⁺) | Complex Formation | Fluorescence Enhancement | rsc.org |

| Anions (e.g., Fluoride) | Lewis Acid-Base Interaction with Boron | Change in Fluorescence/Color | nih.gov |

Q & A

Q. How can the synthesis of (6-Chloroquinolin-4-yl)boronic acid be optimized for high yield and purity?

The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated quinoline precursors and boronic acid reagents. Key parameters include:

- Catalyst selection : Palladium complexes (e.g., Pd(PPh₃)₄) ensure efficient coupling .

- Solvent system : Tetrahydrofuran (THF) or aqueous mixtures enhance solubility and reaction kinetics .

- Temperature control : Reactions often proceed at 60–80°C to balance speed and side-product formation . Post-synthesis purification via column chromatography or recrystallization is critical for removing unreacted boronic acid intermediates.

Q. What characterization techniques are most reliable for verifying the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹¹B NMR confirms boronic acid identity, while ¹H/¹³C NMR resolves aromatic substituents .

- Mass Spectrometry (MS) : MALDI-MS or ESI-MS detects molecular ions, though boroxine formation (dehydration byproducts) may require derivatization with diols (e.g., pinacol) to stabilize the boronic acid .

- Elemental Analysis : Validates boron and chlorine content stoichiometry .

Q. What are the primary applications of this compound in organic synthesis?

This compound serves as a versatile building block in:

- Cross-coupling reactions : Suzuki-Miyaura couplings to synthesize biaryl or heteroaryl frameworks common in pharmaceuticals .

- Diol recognition : Forms reversible boronate esters with sugars or glycoproteins, enabling sensor design .

- Drug intermediate synthesis : Functionalization of quinoline scaffolds for antimalarial or anticancer agents .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Acidic conditions (pH < 7) : Promotes boronic acid protonation, enhancing solubility but increasing dehydration risk to boroxines .

- Neutral/alkaline conditions (pH 7–9) : Favors boronate ester formation with diols, critical for binding studies . Buffers like phosphate or borate (pH 7.4) are recommended for physiological simulations .

Advanced Research Questions

Q. What methodological approaches are used to study the binding kinetics of this compound with diols or sugars?

- Stopped-flow fluorescence : Measures rapid binding events (millisecond resolution) to determine association/dissociation rates (kₒₙ/kₒff). For example, kon values for fructose typically exceed glucose due to stereoelectronic effects .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) and affinity constants (Kd) .

- Surface Plasmon Resonance (SPR) : Monitors real-time interactions with immobilized glycoproteins, revealing selectivity influenced by secondary interactions (e.g., hydrophobic effects) .

Q. How can non-specific interactions confound glycoprotein binding studies involving this compound?

Secondary interactions (e.g., electrostatic or π-π stacking) between the quinoline moiety and protein surfaces may mask boronate-specific binding. Mitigation strategies include:

- Buffer optimization : High-ionic-strength buffers (e.g., 150 mM NaCl) reduce non-specific adsorption .

- Competitive elution : Displace bound glycoproteins with sorbitol or elevated pH (borate buffer, pH 10) .

- Control experiments : Compare binding to non-glycosylated proteins (e.g., RNAse A vs. RNAse B) .

Q. What challenges arise in quantifying trace impurities of this compound in drug substances, and how are they addressed?

- Sensitivity limits : LC-MS/MS in MRM mode achieves detection at <1 ppm by targeting unique fragmentation patterns (e.g., m/z transitions for boronic acid vs. parent drug) .

- Derivatization-free analysis : Avoids time-consuming steps; instead, acidic mobile phases (0.1% formic acid) enhance ionization efficiency .

- Validation : Linearity (R² > 0.995), recovery (90–110%), and precision (%RSD < 5%) are validated per ICH guidelines .

Q. What evidence supports the anticancer potential of this compound derivatives?

- Mechanistic studies : Boronic acids inhibit proteasomes or kinases via covalent binding to catalytic threonine/serine residues .

- In vitro assays : Glioblastoma cell lines treated with quinoline-boronic acid hybrids show dose-dependent apoptosis, validated via flow cytometry and caspase-3 activation .

- Structure-activity relationships (SAR) : Chlorine at the 6-position enhances lipophilicity and membrane permeability, critical for blood-brain barrier penetration .

Q. How can computational methods guide the design of this compound-based therapeutics?

- Docking simulations : Predict binding poses to target proteins (e.g., HIV-1 protease) using software like AutoDock .

- Quantum mechanics (QM) : Calculates boronate ester stabilization energies to prioritize diol partners .

- Pharmacophore modeling : Identifies essential features (e.g., boron atom geometry, chlorine position) for bioactivity .

Q. How should researchers resolve contradictions in reported binding affinities for this compound?

Discrepancies often arise from:

- Buffer composition : Borate buffers artificially enhance binding via ternary complex formation; use non-borate buffers for intrinsic affinity measurements .

- Temperature effects : Binding constants (Kd) vary with temperature; standardize assays at 25°C or 37°C .

- Data normalization : Correct for inner-filter effects in fluorescence-based assays using reference compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.